(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that features a fluorophenyl group, an azepane ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be formed through an aldol condensation reaction between an aldehyde and a ketone.
Coupling of the Azepane and Prop-2-en-1-one Moieties: The final step involves coupling the azepane ring with the prop-2-en-1-one moiety through a suitable linker, such as an amide or an ester bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: Studies investigate its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and alter its signaling pathway, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- (E)-1-(3-(4-bromophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- (E)-1-(3-(4-methylphenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Uniqueness
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FNO4/c1-28-21-14-17(15-22(29-2)24(21)30-3)7-12-23(27)26-13-5-4-6-19(16-26)18-8-10-20(25)11-9-18/h7-12,14-15,19H,4-6,13,16H2,1-3H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQFIFLKDXURO-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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